(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
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Overview
Description
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid is a compound with the molecular formula C13H17N3O2. It is known for its unique structure, which combines the adamantane framework with a triazole ring. This combination imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid typically involves the reaction of 1-adamantanecarboxylic acid with 1,2,4-triazole. This reaction is often carried out in the presence of a strong acid, such as concentrated sulfuric acid, which acts as a catalyst .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The adamantane framework enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
- 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid
- 3-(1,2,4-Triazol-4-yl)-adamantane-1-carboxylic acid
- 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid
Comparison: Compared to these similar compounds, 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid stands out due to its unique combination of the adamantane framework and the 1,2,4-triazole ring. This combination imparts enhanced stability, bioavailability, and a broader range of chemical reactivity, making it more versatile for various applications .
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
(5S,7R)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18)/t9-,10+,12?,13? |
InChI Key |
NTUMBFHGMUZUBG-ASZHBFLOSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N4C=NC=N4)C(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)O |
Origin of Product |
United States |
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